![molecular formula C18H21ClN4O4S B285270 2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes, making it useful in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide has several scientific research applications. It is commonly used as an inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. It is also used as an inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide involves the inhibition of various enzymes. As an inhibitor of PDE5, it prevents the breakdown of cGMP, leading to increased vasodilation and improved blood flow. As an inhibitor of CAIX, it disrupts the pH balance of cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme it is inhibiting. As an inhibitor of PDE5, it can improve erectile dysfunction and pulmonary arterial hypertension. As an inhibitor of CAIX, it has potential as a cancer treatment, as it can sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide in lab experiments include its potency as an enzyme inhibitor and its wide range of applications. However, its limitations include its potential toxicity and the need for appropriate safety measures when handling the compound.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide. These include further investigation into its potential as a cancer treatment, as well as its use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new compounds based on the structure of this compound with improved potency and selectivity for specific enzymes.
Synthesemethoden
The synthesis of 2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-(2-pyridinyl)-1-piperazine sulfonic acid in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to yield the final compound.
Eigenschaften
Molekularformel |
C18H21ClN4O4S |
---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
2-[4-chloro-2-methyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenoxy]acetamide |
InChI |
InChI=1S/C18H21ClN4O4S/c1-13-10-14(19)16(11-15(13)27-12-17(20)24)28(25,26)23-8-6-22(7-9-23)18-4-2-3-5-21-18/h2-5,10-11H,6-9,12H2,1H3,(H2,20,24) |
InChI-Schlüssel |
QRMKRAPBJOBMQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.